molecular formula C8H12N2 B13111280 2-Isopropyl-4-methylpyrimidine CAS No. 74502-86-6

2-Isopropyl-4-methylpyrimidine

Cat. No.: B13111280
CAS No.: 74502-86-6
M. Wt: 136.19 g/mol
InChI Key: MAMMIDIUFGZLEB-UHFFFAOYSA-N
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Description

Contextualization within Pyrimidine (B1678525) Chemistry Research

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, forms the core of a vast array of biologically and industrially significant molecules. wjarr.comwikipedia.org Pyrimidine derivatives are fundamental to life, forming the basis of nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA. wikipedia.orgresearchgate.net The pyrimidine scaffold is also a key feature in numerous pharmaceuticals, agrochemicals, and functional materials. tandfonline.comnih.gov

2-Isopropyl-4-methylpyrimidine fits into this broad landscape as a substituted pyrimidine. Its study is often linked to its more widely researched derivative, 2-isopropyl-4-methyl-6-hydroxypyrimidine, a major metabolite of the organophosphate insecticide diazinon (B1670403). nih.govguidechem.com Research on this compound itself often serves as a foundational step for the synthesis of these more complex and biologically active molecules.

Historical Perspective of Pyrimidine Derivatives in Academic Inquiry

The systematic study of pyrimidines dates back to 1884, when Pinner first synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent compound, pyrimidine, was first prepared in 1900. wikipedia.org Early research in the 19th century had already identified pyrimidine derivatives like alloxan (B1665706) and barbituric acid. wikipedia.orgresearchgate.net

The discovery of the pyrimidine-based nucleobases in nucleic acids marked a turning point, cementing the importance of this class of compounds in biochemistry and molecular biology. researchgate.net Throughout the 20th century, the synthesis and application of pyrimidine derivatives exploded, leading to the development of a wide range of drugs, including anticancer agents like 5-fluorouracil (B62378) and antivirals. researchgate.nettandfonline.com The development of the insecticide diazinon, for which 2-isopropyl-4-methyl-6-hydroxypyrimidine is a key precursor and metabolite, further spurred interest in pyrimidines with isopropyl and methyl substitutions. google.com

Structural Significance of the Isopropyl and Methyl Substitutions on the Pyrimidine Ring

The electronic properties of the pyrimidine ring are significantly influenced by the nature and position of its substituents. The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic substitution, particularly at the 2, 4, and 6 positions. wikipedia.org

The presence of alkyl groups, such as the isopropyl group at the C-2 position and the methyl group at the C-4 position in this compound, alters the electronic distribution and steric environment of the ring. Alkyl groups are electron-donating, which can influence the reactivity of the pyrimidine core. csir.co.za The steric bulk of the isopropyl group, in particular, can direct the course of further substitution reactions, favoring certain positions over others due to steric hindrance. csir.co.za These substitutions are crucial in determining the compound's physical properties, such as solubility and boiling point, as well as its biological activity by influencing how it interacts with biological targets. cymitquimica.com

Current Research Landscape and Emerging Areas for this compound

Current research involving this compound is often tied to the synthesis of more complex molecules with potential applications in medicine and agriculture. ontosight.ai For instance, it can serve as a building block for creating novel antifungal and antibacterial agents. The development of new synthetic methodologies for creating substituted pyrimidines remains an active area of research, with a focus on improving efficiency and yield. researchgate.net

Emerging trends in pyrimidine research include the development of new pharmaceuticals, the exploration of their potential in materials science, and the investigation of their diverse biological activities. numberanalytics.com Pyrimidine-based compounds are being investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents. nih.govijnrd.org While direct research on this compound may be limited, its role as a precursor ensures its continued relevance in these expanding fields of study.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6(2)8-9-5-4-7(3)10-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMMIDIUFGZLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506774
Record name 4-Methyl-2-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74502-86-6
Record name 4-Methyl-2-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2 Isopropyl 4 Methylpyrimidine and Its Key Intermediates

Classical Pyrimidine (B1678525) Synthesis Routes Applicable to 2-Isopropyl-4-methylpyrimidine

Classical approaches to pyrimidine synthesis are well-established and form the basis for the preparation of a wide array of derivatives, including this compound. These methods typically involve the condensation of two key fragments to build the heterocyclic ring.

Cyclization Reactions with Amidine Precursors

A primary and widely utilized method for constructing the pyrimidine ring is the Pinner synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound. mdpi.com For the synthesis of this compound, the key amidine precursor is isobutyramidine (also referred to as isopropylamidine). This precursor provides the N-C-N backbone of the pyrimidine ring and incorporates the isopropyl group at the 2-position.

The general reaction involves the cyclization of the amidine with a suitable three-carbon component. mdpi.com The choice of the second component is crucial for determining the substituents at positions 4, 5, and 6 of the pyrimidine ring. The reaction of isobutyramidine, generated from its corresponding imino ether hydrochloride and ammonia, with ethyl acetoacetate (B1235776) in the presence of a base like sodium hydroxide (B78521) leads to the formation of the pyrimidine ring. guidechem.com

Condensation Reactions Involving β-Keto Esters

The most common and direct application of classical pyrimidine synthesis for this specific compound involves the condensation of an isopropylamidine with a β-keto ester, specifically an alkyl acetoacetate such as ethyl acetoacetate or methyl acetoacetate. google.comgoogle.com This reaction is a variation of the Pinner synthesis and directly yields a key intermediate, 2-isopropyl-4-methyl-6-hydroxypyrimidine, which exists in tautomeric equilibrium with 2-isopropyl-6-methylpyrimidin-4(3H)-one. mdpi.comresearchgate.net

The reaction proceeds under alkaline conditions, often using a base like sodium hydroxide or sodium ethoxide, to facilitate the condensation and subsequent cyclization. guidechem.comgoogle.com The process involves reacting isopropylamidine hydrochloride with the alkyl acetoacetate. google.com A patent describes an improved method where the reaction is conducted in a dry, non-aqueous medium, such as an aliphatic hydrocarbon solvent, while azeotropically distilling off the water formed during the reaction to drive the equilibrium towards the product and improve yields. google.com

Reactant 1Reactant 2Base/Solvent SystemKey ConditionsProductYieldReference
Isopropylamidine HydrochlorideMethyl AcetoacetateSodium Hydroxide in dry Methanol (B129727) / HeptaneAzeotropic removal of water; reaction at 88-90°C2-Isopropyl-4-methyl-6-hydroxypyrimidine96.5% (based on amidine) google.com
IsopropylamidineAlkyl AcetoacetateAlkaline lower alkanol solvent (e.g., Methanol)Continuous flow reactor; pH > 11; Temp < 25°C initially2-Isopropyl-4-methyl-6-hydroxypyrimidineHigh (improved yields) google.com

Modern Synthetic Advancements and Process Optimization

While classical methods are effective, modern advancements focus on improving reaction efficiency, yield, safety, and scalability. These optimizations are particularly important for industrial-scale production.

Continuous Flow Reactor Systems for Enhanced Yields

A significant process optimization for the synthesis of 2-isopropyl-4-methyl-6-hydroxypyrimidine involves the use of continuous flow multi-stage reactors (MSR). google.com This approach offers superior control over reaction parameters compared to batch processing. A patented process describes continuously introducing an alkali-neutralized methanolic solution of isopropylamidine hydrochloride and a slight stoichiometric excess of an alkyl acetoacetate into a multi-stage reactor. google.com

The reaction is maintained at a pH above 11 and at controlled temperatures, initially below 25°C, and then around 40°C in subsequent stages. google.com This method minimizes the formation of unwanted byproducts by controlling how the reactants come into contact. google.com The total reaction time can be significantly reduced, for instance, to about 50 minutes in a ten-stage reactor, with a final polishing step to ensure the reaction goes to completion. google.com The use of continuous flow systems can also enhance the regioselectivity and yield in the synthesis of other complex pyrimidine derivatives. vapourtec.com

ParameterConditionPurposeReference
Reactor TypeMulti-Stage Continuous Flow Reactor (MSR)Improve yield, reduce byproducts google.com
ReactantsIsopropylamidine, Alkyl acetoacetateFormation of pyrimidine ring google.com
pH> 11, maintained at 11.5-11.8Alkaline conditions for ring closure google.com
TemperatureInitial Stage: < 25°C; Subsequent Stages: 40°C ±5°CControl reaction rate and selectivity google.com
Residence Time~5 minutes per stage (for a 10-stage reactor)Ensure sufficient reaction time google.com

Catalytic Approaches in Pyrimidine Ring Formation

Modern synthetic chemistry increasingly employs catalysts to enhance the efficiency and environmental profile of reactions. In pyrimidine synthesis, various catalytic systems have been developed. These include metal-catalyzed approaches, such as using copper or iron catalysts for the annulation of amidines with ketones. organic-chemistry.org For instance, a Cu(0)-catalyzed condensation of β-bromo-α,β-unsaturated ketones with amidines has been reported to provide pyrimidines in fair yields. mdpi.com Another method uses an iron-catalyzed reaction of saturated carbonyl compounds with amidines. mdpi.comorganic-chemistry.org

Additionally, iridium or manganese-mediated multi-component syntheses of pyrimidines from amidines and alcohols have been developed. mdpi.com Lewis acids, such as zirconium chloride and scandium triflate, are also known to catalyze reactions for forming substituted pyrimidines. vapourtec.com While not always applied directly to this compound in the cited literature, these catalytic principles offer potential pathways for more efficient and greener syntheses by lowering activation energies and enabling reactions under milder conditions.

Regioselective Synthesis of this compound

The regioselectivity of the synthesis of this compound is inherently controlled by the nature of the classical Pinner-type reaction. The specific placement of the isopropyl group at the C-2 position and the methyl group at the C-4 position is not random but is a direct consequence of the structures of the chosen reactants.

In the condensation reaction, the isobutyramidine fragment [NH2-C(isopropyl)-NH2] serves as the precursor for the N1, C2, and N3 atoms of the pyrimidine ring. Consequently, the isopropyl group is locked into the C-2 position. The β-keto ester, ethyl acetoacetate [CH3-C(=O)-CH2-C(=O)-OEt], provides the C4, C5, and C6 atoms. The ketone carbonyl carbon of the acetoacetate becomes C4, leading to the attachment of the methyl group at this position. The ester group is involved in the cyclization and ultimately forms a hydroxyl group at C6 (or a keto group in its tautomeric form). This inherent reactivity pattern ensures the desired regioselective formation of the 2,4-substituted pyrimidine ring system without the need for complex protecting groups or directing strategies. The highly electron-deficient character of the pyrimidine ring makes nucleophilic aromatic substitution a common approach for further functionalization, where the regioselectivity is often dictated by the existing substituents. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is a critical aspect of modern process chemistry, aiming to reduce environmental impact and enhance economic viability. Traditional synthetic routes for pyrimidine derivatives have often involved hazardous reagents, harsh reaction conditions, and significant waste generation. scranton.edu In contrast, green chemistry focuses on designing processes that maximize the incorporation of all materials used in the process into the final product, use safer substances, and minimize energy consumption. acs.org

The primary synthesis of the closely related precursor, 2-isopropyl-4-methyl-6-hydroxypyrimidine, involves the condensation of an isobutyramidine salt with a β-ketoester, such as methyl acetoacetate or ethyl isobutyrylacetate. google.comgoogle.com Examining this synthesis through the lens of green chemistry reveals several areas for potential improvement.

Atom Economy

A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product. wordpress.comprimescholars.com The condensation reaction to form the pyrimidine ring is a classic example of a synthesis that is not 100% atom-economical due to the formation of byproducts.

The theoretical atom economy for this transformation can be calculated as follows:

CompoundMolecular FormulaMolecular Weight (g/mol)Role
IsobutyramidineC₄H₁₀N₂86.14Reactant
Methyl AcetoacetateC₅H₈O₃116.12Reactant
2-Isopropyl-4-methyl-6-hydroxypyrimidineC₈H₁₂N₂O152.19Desired Product
MethanolCH₄O32.04Byproduct
WaterH₂O18.02Byproduct

Atom Economy Calculation:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100


% Atom Economy = (152.19 / (86.14 + 116.12)) x 100


% Atom Economy ≈ 75.2%

This calculation demonstrates that even with a 100% chemical yield, a significant portion of the reactant mass is converted into byproducts (water and alcohol), highlighting an intrinsic inefficiency from an atom economy perspective. libretexts.org

Application of Other Green Chemistry Principles

Beyond atom economy, several other green chemistry principles can be applied to improve the synthesis of this compound and its intermediates.

Safer Solvents and Reaction Conditions : Patented industrial syntheses often utilize solvents such as methanol and heptane. google.comgoogle.com While effective, a greener approach would involve evaluating less hazardous and more sustainable solvents. Ethyl lactate, for example, is a bio-based, environmentally benign solvent that has found application in various organic syntheses. researchgate.net Furthermore, developing solvent-free reaction conditions, potentially using techniques like mechanochemical grinding, represents an even more advanced green approach that can significantly reduce waste. researchgate.net

Alternative Energy Sources : Conventional methods often rely on thermal heating for extended periods. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of heterocyclic compounds, including pyrimidine derivatives. nih.govnih.govresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by providing rapid and uniform heating. scispace.com This reduction in energy consumption and potential for improved efficiency aligns well with green chemistry goals.

Biocatalysis : The application of enzymes (biocatalysis) offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov While the direct enzymatic synthesis of this compound may not be established, biocatalytic routes can be envisioned for the production of its key intermediates. For instance, enzymes like lipases could be used for the synthesis of the β-ketoester precursor under mild, solvent-free conditions. mdpi.com Similarly, enzymes such as nitrilases or amidases could potentially be employed in greener routes to produce isobutyramidine from corresponding nitriles or amides, avoiding harsh reagents and conditions. nih.gov

The following table summarizes a comparison of traditional synthetic aspects with potential green chemistry alternatives.

PrincipleTraditional ApproachPotential Green AlternativeBenefit
EnergyConventional heating (hours)Microwave irradiationReduced reaction time, lower energy use. nih.gov
SolventsMethanol, Heptane, Toluene google.comgoogle.comBio-based solvents (e.g., ethyl lactate) or solvent-free conditionsReduced toxicity and environmental impact. researchgate.netresearchgate.net
ReagentsStoichiometric bases (e.g., NaOH)Heterogeneous catalysts, reusable basesEasier separation, reduced waste, potential for reagent recycling.
Synthesis of IntermediatesClassical chemical synthesisBiocatalytic routes (e.g., using lipases, nitrilases)High selectivity, mild conditions, reduced environmental footprint. nih.gov

By systematically applying these green chemistry principles, the synthesis of this compound can be significantly improved, leading to a more sustainable and efficient manufacturing process.

Chemical Reactivity and Transformation Studies of 2 Isopropyl 4 Methylpyrimidine

Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is classified as a π-deficient heterocycle, a consequence of the presence of two electronegative nitrogen atoms which decrease the electron density of the aromatic system. wikipedia.orgbhu.ac.in This inherent electron deficiency makes the ring significantly less nucleophilic than benzene (B151609) or even pyridine (B92270), and therefore, it is generally resistant to electrophilic aromatic substitution (EAS). wikipedia.orgbhu.ac.inbrainly.com Electrophilic attack on the ring is difficult because it requires the molecule to react through its electron-poor π-system, and the nitrogen atoms are susceptible to protonation under the strongly acidic conditions often used for EAS, which further deactivates the ring. bhu.ac.in

However, substitution is possible, particularly when the ring is substituted with electron-donating (activating) groups. slideshare.net In the case of 2-isopropyl-4-methylpyrimidine, the isopropyl and methyl groups are weak activators. Should an electrophilic substitution reaction occur, it would proceed preferentially at the C-5 position. wikipedia.orgslideshare.net This position is the least electron-deficient carbon atom in the pyrimidine nucleus, as the C-2, C-4, and C-6 positions are more strongly deactivated by the adjacent nitrogen atoms. wikipedia.org Reactions such as nitration and halogenation have been observed with substituted pyrimidines, although they may require more forcing conditions than similar reactions on benzene derivatives. wikipedia.org The presence of activating groups, such as those found in pyrimidone tautomers, can significantly enhance the ring's reactivity toward electrophiles. bhu.ac.in

Nucleophilic Substitution Reactions at Ring Positions

In contrast to its low reactivity toward electrophiles, the π-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgbhu.ac.in The C-2, C-4, and C-6 positions are electron-deficient and are therefore the primary sites for nucleophilic attack. wikipedia.orgslideshare.netstackexchange.com An attack at these positions generates a high-energy anionic intermediate (a Meisenheimer complex) that is stabilized by delocalization of the negative charge onto the electronegative nitrogen atoms. bhu.ac.instackexchange.com

For a direct SNAr reaction to proceed, a suitable leaving group, such as a halide, must be present at one of these activated positions. bhu.ac.inrsc.org The target molecule, this compound, does not possess such a leaving group on its ring carbons. Consequently, it would not be expected to undergo direct nucleophilic substitution under standard conditions. However, if a derivative, such as 6-chloro-2-isopropyl-4-methylpyrimidine, were used, nucleophilic displacement of the chloride would be a facile process.

Under more drastic conditions with powerful nucleophiles like hydrazine (B178648) or potassium amide, pyrimidines can undergo complex ring transformation reactions. escholarship.orgwur.nlnih.gov These reactions often involve nucleophilic addition to the ring, followed by ring-opening and subsequent recyclization to form a new heterocyclic system, such as a pyrazole (B372694) or a pyridine. escholarship.orgwur.nlnih.gov

Tautomerism and Isomerization Dynamics

This section discusses the tautomeric behavior of the pyrimidone form related to the title compound, specifically focusing on the well-studied analog, 2-isopropyl-6-methyl-4-hydroxypyrimidine, which exists in equilibrium with its pyrimidone form. The principles are directly applicable to the 4-methyl isomer.

Substituted 4-hydroxypyrimidines exhibit keto-enol tautomerism, existing as an equilibrium between the aromatic hydroxy (enol) form and the non-aromatic pyrimidone (keto) form. chemicalbook.comnih.gov For 4-pyrimidone and its derivatives, the equilibrium overwhelmingly favors the keto tautomer. chemicalbook.comnih.govias.ac.in This preference is influenced by factors such as solvent polarity and the electronic nature of other ring substituents. ias.ac.in Computational studies on the parent 4(3H)-pyrimidinone confirm that the keto form is more stable than the corresponding 4-hydroxypyrimidine (B43898) enol form. chemicalbook.comnih.gov The greater stability of the keto form is a critical aspect of its chemistry, dictating its structure and reactivity.

Tautomeric FormStructureGeneral StabilityKey Factors
Enol (Hydroxy) FormAromatic HydroxypyrimidineLess FavoredAromatic stabilization
Keto (Pyrimidone) FormPyrimidin-4(3H)-oneMore FavoredAmide resonance, Hydrogen bonding (in solid/solution)

The predominance of the keto form has been confirmed by structural analysis. X-ray crystallography performed on 2-isopropyl-6-methylpyrimidin-4(3H)-one, a close analog, revealed that it exists exclusively in the keto form in the solid state. nih.gov The study showed that the molecule crystallizes in the keto tautomer even when the enol form was used for crystallization, indicating a spontaneous tautomerization process. nih.gov

The pyrimidin-4(3H)-one ring system is essentially planar. nih.gov In the crystal lattice, molecules are linked by intermolecular N—H···O hydrogen bonds between the N-H of one molecule and the carbonyl oxygen of a symmetry-related molecule. nih.gov This interaction results in the formation of stable, centrosymmetric dimers. nih.gov

Selected Crystallographic Data for 2-Isopropyl-6-methylpyrimidin-4(3H)-one nih.gov
ParameterValue
Molecular FormulaC₈H₁₂N₂O
Crystal SystemMonoclinic
Tautomeric Form in Solid StateKeto-form
Key Intermolecular InteractionN—H···O Hydrogen Bonds (forming dimers)
C=O Bond Length1.2497 (11) Å

Oxidation and Reduction Pathways

Oxidation

The peripheral alkyl substituents on the this compound ring are susceptible to oxidation. Under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄), alkyl groups attached to aromatic rings can be oxidized to carboxylic acids. researchgate.netalmerja.com Therefore, the methyl group could potentially be oxidized to a carboxylic acid group, and the isopropyl group could be oxidized at its tertiary carbon. Furthermore, microbial oxidation of alkyl-substituted pyrimidines can lead to oxidation at the ring carbons (C-2 and C-4) or the formation of diols and epoxides. researchgate.net

Reduction

The pyrimidine ring itself can undergo reduction. The catabolism of pyrimidines in biological systems often proceeds via a reductive pathway, where the C5-C6 double bond is reduced by enzymes like dihydropyrimidine (B8664642) dehydrogenase. umich.educreative-proteomics.com In chemical synthesis, the ring can be reduced using various reagents. Catalytic hydrogenation is one method to achieve this. umich.edu More commonly, metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) are used to produce dihydropyrimidine or tetrahydropyrimidine (B8763341) derivatives. rsc.orgresearchgate.net

The outcome of the reduction is highly dependent on the substituents present on the ring. researchgate.net Electron-withdrawing groups facilitate the reduction by making the ring more electron-deficient. researchgate.net Conversely, electron-donating groups, like the isopropyl and methyl groups in this compound, increase the electron density of the ring and thus make it less prone to reduction by hydride attack. researchgate.net

Functional Group Interconversions of Peripheral Substituents

The most significant and widely applied functional group interconversion for this class of compounds involves the hydroxyl group of the 4-hydroxypyrimidine tautomer. This chemistry is central to the industrial synthesis of the organophosphorus insecticide, diazinon (B1670403). nih.govgoogle.comgoogle.com

In this transformation, the 2-isopropyl-6-methyl-4-hydroxypyrimidine intermediate is reacted with O,O-diethyl phosphorochloridothioate. nih.gov The reaction is typically carried out in an inert solvent in the presence of a base, such as potassium carbonate, which deprotonates the hydroxyl group (or the N-H of the pyrimidone) to form a more nucleophilic pyrimidinate salt. google.com This salt then displaces the chloride from the phosphorochloridothioate to form the final phosphorothioate (B77711) ester, Diazinon. nih.govgoogle.com This reaction serves as a prime example of converting the peripheral oxo/hydroxy functional group into a different, highly functionalized moiety.

ReactantReagentProductTransformation Type
2-Isopropyl-6-methyl-4-hydroxypyrimidineO,O-Diethyl phosphorochloridothioateDiazinonO-Phosphorothioylation

Derivatives and Analogue Synthesis of 2 Isopropyl 4 Methylpyrimidine

Modification of the Isopropyl Substituent for Steric and Electronic Tuning

Direct modification of the C2-isopropyl group on a pre-formed 2-isopropyl-4-methylpyrimidine ring is challenging due to the chemical inertness of the alkyl group. Therefore, the synthesis of analogues with different substituents at the C2-position is typically achieved by employing different amidines during the initial ring-forming condensation reaction. The primary synthesis of the pyrimidine (B1678525) ring involves the cyclization of a β-dicarbonyl compound with an N-C-N containing fragment, such as an amidine. By replacing isobutyramidine with other alkyl or aryl amidines, a library of C2-substituted-4-methylpyrimidines can be generated, allowing for extensive steric and electronic tuning at this position.

More advanced strategies, such as a deconstruction-reconstruction sequence, offer a novel way to achieve C2-diversification on complex pyrimidine-containing molecules. nih.govdigitellinc.com This method involves activating the pyrimidine ring, cleaving it into a three-carbon building block, and then re-cyclizing it with a different amidine to introduce a new C2-substituent. nih.gov This effectively allows for the replacement of the isopropyl group with other functionalities that might be difficult to introduce via traditional cross-coupling or C-H functionalization methods. nih.gov

Derivatization of the Methyl Group

The methyl group at the C4-position of the pyrimidine ring offers another site for chemical modification, although it is generally less reactive than positions on the pyrimidine core itself. The protons on the methyl group are weakly acidic and can be deprotonated with a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the elongation or functionalization of the methyl group.

A common reaction for activated methyl groups on heterocyclic rings is condensation with aromatic aldehydes (e.g., benzaldehyde) under basic conditions. This would lead to the formation of a styryl-pyrimidine derivative, extending the conjugation of the system and significantly altering its steric and electronic profile. Further reactions, such as reduction of the newly formed double bond, could yield a phenethyl-substituted pyrimidine. While specific examples starting from this compound are not extensively documented, this represents a plausible and standard route for derivatization.

Halogenation and Introduction of Other Heteroatoms to the Pyrimidine Core

The pyrimidine ring can be functionalized through both nucleophilic and electrophilic substitution, allowing for the introduction of halogens and other heteroatoms which are valuable for further derivatization.

A key intermediate, 6-hydroxy-2-isopropyl-4-methylpyrimidine (a tautomer of 2-isopropyl-6-methylpyrimidin-4(1H)-one), is readily converted into a versatile precursor for nucleophilic substitution. Treatment of this pyrimidinol with phosphorus oxychloride (POCl₃) effectively replaces the hydroxyl group with a chlorine atom, yielding 4-chloro-2-isopropyl-6-methylpyrimidine (B46638). mdpi.com The chlorine atom at the C4-position is an excellent leaving group and can be displaced by a variety of nucleophiles.

Nitrogen Heteroatoms : Reaction of 4-chloro-2-isopropyl-6-methylpyrimidine with primary or secondary amines, such as aniline, leads to the formation of N-substituted 4-aminopyrimidine (B60600) derivatives. mdpi.com This SNAr reaction is a common strategy for introducing nitrogen-based functional groups.

Oxygen Heteroatoms : The 4-chloro derivative can be converted back to hydroxyl derivatives or reacted with alkoxides or phenoxides to form ethers. For example, reaction with the sodium salt of a heterocyclic alcohol introduces an ether linkage. mdpi.com

Sulfur Heteroatoms : The introduction of sulfur can be achieved by converting the 4-oxo group of the pyrimidinone precursor into a thio-oxo group using reagents like Lawesson's reagent or P₄S₁₀. Alternatively, the 4-chloro derivative can react with thiols to produce 4-thioether pyrimidines.

Direct halogenation of the pyrimidine core typically occurs via electrophilic aromatic substitution. The C5-position of the pyrimidine ring is the most electron-rich and thus the most susceptible to electrophilic attack. wikipedia.org Therefore, reaction with electrophilic halogenating agents like N-bromosuccinimide (NBS) or molecular bromine can introduce a halogen atom at the C5-position, providing another handle for further functionalization, often through metal-catalyzed cross-coupling reactions. nih.gov

Synthesis of Pyrimidine-Based Heterocycles Incorporating the 2-Isopropyl-4-methyl Moiety

The this compound core can be used as a building block to construct larger, more complex heterocyclic systems. This can be achieved by either linking to another heterocyclic ring or by building a new ring fused to the pyrimidine core.

One straightforward approach involves utilizing the functional groups on the pyrimidine ring to connect to other pre-formed heterocycles. As described previously, the 4-chloro derivative is an excellent substrate for linking to other heterocyclic moieties through nitrogen, oxygen, or sulfur atoms. For example, reacting 4-chloro-2-isopropyl-6-methylpyrimidine with a hydroxyl-substituted pyridine (B92270) or thiazole (B1198619) under basic conditions results in the formation of a new molecule where the two heterocyclic rings are joined by an ether linkage. mdpi.com

The synthesis of fused-ring systems often involves multi-step sequences starting with a functionalized pyrimidine. For instance, introducing a cyano group and an amino group at adjacent positions (e.g., C5 and C4) can be a precursor to building a fused pyrazole (B372694) or pyridine ring. General synthetic strategies for pyrimidine-based heterocycles, such as pyrano[2,3-d]pyrimidines, often involve the cyclization of a substituted pyrimidine with a suitable three-carbon fragment. jchemrev.comjchemrev.com By analogy, a suitably functionalized this compound could serve as the starting point for constructing such fused bicyclic systems.

Structure-Activity Relationship (SAR) Studies in Synthetic Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies have been conducted, particularly in the context of antifungal agents. mdpi.com

A study investigating the in vitro antifungal activities of a series of pyrimidine derivatives prepared from 6-hydroxy-2-isopropyl-4-methylpyrimidine revealed key structural insights. mdpi.com In one series of compounds, various substituted benzoic acids were attached to the pyrimidine core via an ester linkage at the C4-position. The antifungal activity against the plant pathogen Sclerotinia sclerotiorum was found to be dependent on the electronic properties of the substituents on the benzene (B151609) ring.

Compound IDBenzene Ring SubstituentInhibition Rate vs. S. sclerotiorum (%) at 50 µg/mL
4a 4-H0
4b 4-OCH₃40.0
4c 3,4,5-(OCH₃)₃60.0
4d 3,4-(OCH₃)₂66.7

This table is generated based on data from "Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives". mdpi.com

The data indicates that increasing the electron-donating character of the benzene ring, through the addition of one or more methoxy (B1213986) groups, leads to a significant increase in antifungal activity against S. sclerotiorum. mdpi.com The derivative with two methoxy groups (4d) showed activity comparable to the commercial fungicide pyrimethanil. mdpi.com Interestingly, all tested derivatives in the study showed good activity (>50% inhibition) against another fungus, Rhizoctonia solani, suggesting a different SAR profile for that particular pathogen. mdpi.com

Advanced Spectroscopic and Structural Characterization of 2 Isopropyl 4 Methylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 2-isopropyl-4-methylpyrimidine is expected to yield a distinct set of signals that can be used to confirm its structure. The chemical shift (δ), signal multiplicity, and coupling constants (J) are predicted based on the electronic environment of each proton.

The pyrimidine (B1678525) ring contains a single aromatic proton at the 5-position and a proton at the 6-position. The isopropyl group at the 2-position features a methine proton and two equivalent methyl groups. The methyl group at the 4-position gives rise to a single signal.

Expected ¹H NMR Spectral Data for this compound:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6 (pyrimidine ring)8.5 - 8.7Doublet (d)~5.0
H-5 (pyrimidine ring)7.1 - 7.3Doublet (d)~5.0
CH (isopropyl)3.1 - 3.4Septet (sept)~7.0
CH₃ (ring)2.5 - 2.7Singlet (s)N/A
CH₃ (isopropyl)1.2 - 1.4Doublet (d)~7.0

Note: Predicted values are based on typical chemical shifts for substituted pyrimidines and may vary depending on the solvent and experimental conditions.

The multiplicity of the signals provides clear evidence of neighboring protons. The doublet for H-5 is due to coupling with H-6, and vice versa. The septet for the isopropyl methine proton arises from coupling to the six equivalent protons of the two adjacent methyl groups, which in turn appear as a doublet. Conformational analysis, particularly concerning the rotation of the isopropyl group, can be investigated through variable-temperature NMR studies, although significant rotational barriers are not anticipated for the parent compound.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the proton-decoupled spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Expected ¹³C NMR Spectral Data for this compound:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (pyrimidine ring)170 - 175
C-4 (pyrimidine ring)165 - 170
C-6 (pyrimidine ring)155 - 160
C-5 (pyrimidine ring)118 - 122
CH (isopropyl)35 - 40
CH₃ (ring)22 - 25
CH₃ (isopropyl)20 - 23

Note: Predicted values are based on typical chemical shifts for substituted pyrimidines and may vary depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₈H₁₂N₂), high-resolution mass spectrometry (HRMS) can confirm the molecular weight with high precision, verifying its elemental composition.

Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. The resulting fragmentation pattern provides valuable structural information. The molecular ion for this compound is expected at an m/z of 136.1055.

Key fragmentation pathways for alkyl-substituted pyrimidines typically involve the cleavage of bonds alpha to the aromatic ring, which are energetically favorable. cdnsciencepub.comsphinxsai.comsapub.org

Predicted Fragmentation Pattern for this compound:

m/zProposed Fragment IonFragmentation Pathway
136[C₈H₁₂N₂]⁺˙Molecular Ion (M⁺˙)
121[M - CH₃]⁺Loss of a methyl radical from the isopropyl group
93[M - C₃H₇]⁺Loss of an isopropyl radical

The fragmentation is often dominated by the loss of the largest alkyl substituent as a radical, leading to a stable cation. Therefore, the loss of a methyl radical (CH₃•) from the isopropyl group to form a resonance-stabilized cation at m/z 121 is a highly probable event.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, the spectra would be characterized by vibrations of the pyrimidine ring and the alkyl substituents.

Expected Characteristic Vibrational Bands:

Wavenumber (cm⁻¹)Vibrational Mode
3100 - 3000Aromatic C-H stretching (pyrimidine ring)
2980 - 2850Aliphatic C-H stretching (isopropyl and methyl groups)
1600 - 1550C=N and C=C ring stretching vibrations
1470 - 1420Pyrimidine ring skeletal vibrations
1385 - 1365C-H bending (gem-dimethyl of isopropyl group)
~800C-H out-of-plane bending (ring protons)

The C=N and C=C stretching vibrations of the pyrimidine ring are typically observed as a series of bands in the 1600-1420 cm⁻¹ region. researchgate.net The aliphatic C-H stretching and bending modes from the isopropyl and methyl groups will also be prominent features in the spectra, confirming their presence.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives provides significant insight into the expected structural features.

For instance, the crystal structure of 2-isopropyl-6-methylpyrimidin-4(3H)-one, a derivative, reveals key details. In this structure, the pyrimidine ring is essentially planar. In the crystal lattice, molecules are linked into centrosymmetric dimers through intermolecular N—H···O hydrogen bonds. This type of analysis is crucial for understanding how derivatives of this compound might pack in the solid state and engage in non-covalent interactions, which can influence their physical properties. nih.govresearchgate.net

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), which measure the differential interaction of a molecule with left- and right-circularly polarized light. saschirality.org These methods are exclusively applicable to chiral molecules—those that are non-superimposable on their mirror images.

The parent compound, this compound, is achiral and therefore does not exhibit a chiroptical response. However, if a chiral center is introduced into a derivative—for example, by substitution on the alkyl groups or the ring to create a stereocenter—then chiroptical spectroscopy becomes an essential tool for its characterization. routledge.comnih.gov

For such chiral derivatives, CD spectroscopy could be used to:

Distinguish between enantiomers , as they produce mirror-image CD spectra.

Determine the absolute configuration by comparing the experimental CD spectrum with that predicted by quantum chemical calculations.

Analyze conformational changes in solution, as the CD signal is highly sensitive to the molecule's three-dimensional shape. saschirality.org

Computational Chemistry and Theoretical Modeling of 2 Isopropyl 4 Methylpyrimidine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, primarily based on Density Functional Theory (DFT) and ab initio calculations, can accurately predict the electronic structure and three-dimensional geometry of 2-isopropyl-4-methylpyrimidine.

Detailed research findings from studies on similar pyrimidine (B1678525) derivatives suggest that DFT methods, such as B3LYP with a 6-311++G(**) basis set, provide a reliable means to obtain an optimized molecular geometry. nih.gov Such calculations would reveal key geometric parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the pyrimidine ring and the orientation of the isopropyl and methyl substituents would be of particular interest.

The electronic structure can be further characterized by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in determining the molecule's chemical reactivity and electronic properties. nih.gov The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. nih.gov

Table 1: Predicted Geometric and Electronic Properties of this compound from Quantum Chemical Calculations

Parameter Predicted Value
Optimized Geometry
C2-N1 Bond Length (Å) 1.34
C4-C5 Bond Length (Å) 1.39
Isopropyl C-H Bond Length (Å) 1.10
Pyrimidine Ring Dihedral Angle (°) ~0
Electronic Properties
HOMO Energy (eV) -6.5
LUMO Energy (eV) -0.8
HOMO-LUMO Gap (eV) 5.7

Note: The values in this table are representative examples based on calculations of similar pyrimidine derivatives and are intended to illustrate the type of data generated from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Studies

While quantum chemical calculations provide a static picture of the molecule's most stable geometry, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape. nih.goved.ac.uk MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This approach is particularly useful for understanding the flexibility of the isopropyl group in this compound and how its rotation might influence the molecule's interactions with its environment.

A typical MD simulation would involve placing the this compound molecule in a solvent box (e.g., water) and simulating its behavior over a period of nanoseconds to microseconds. nih.govmdpi.com Analysis of the simulation trajectory can reveal the most populated conformations, the energy barriers between different conformational states, and the timescale of conformational changes. nih.gov

Table 2: Representative Conformational Analysis Data from a Molecular Dynamics Simulation of this compound

Conformational State Population (%) Average Dihedral Angle (N1-C2-C(isopropyl)-H) (°)
Conformer A 65 60
Conformer B 30 180

Note: This table presents hypothetical data to illustrate the potential outcomes of a molecular dynamics study on the conformational preferences of the isopropyl group.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.netrogue-scholar.org The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are invaluable for assigning experimental spectra and can help in the structural elucidation of new compounds. researchgate.net

Recent advancements have also seen the application of machine learning models to predict NMR chemical shifts with high accuracy. nih.gov These models are trained on large datasets of experimental NMR data and can often provide faster and sometimes more accurate predictions than traditional quantum mechanical methods. nih.gov For this compound, computational predictions would provide theoretical chemical shift values for each unique proton and carbon atom in the molecule, aiding in the interpretation of its experimental NMR spectra. uni-muenchen.de

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

Proton Predicted Chemical Shift (GIAO/DFT) Experimental Chemical Shift
H5 7.20 7.15
H6 8.55 8.50
CH (isopropyl) 3.15 3.10
CH₃ (isopropyl) 1.30 1.25

Note: The experimental values are hypothetical for illustrative purposes. Predicted values are representative of what would be obtained from computational studies.

Reactivity Predictions and Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and elucidating the mechanisms of chemical reactions. mdpi.comrsc.orgrsc.org For this compound, computational methods can be used to identify the most likely sites for electrophilic and nucleophilic attack by examining the distribution of the electrostatic potential and the frontier molecular orbitals.

Furthermore, computational studies can map out the potential energy surface of a reaction, identifying transition states and intermediates. chemrxiv.org This allows for the calculation of activation energies and reaction rates, providing a detailed understanding of the reaction mechanism. escholarship.org For instance, the mechanism of electrophilic aromatic substitution on the pyrimidine ring or reactions involving the side chains could be investigated.

Table 4: Calculated Activation Energies for Postulated Reactions of this compound

Reaction Type Position Calculated Activation Energy (kcal/mol)
Electrophilic Aromatic Substitution C5 25
Nucleophilic Aromatic Substitution C6 35

Note: These values are hypothetical and serve to illustrate how computational methods can be used to predict the relative reactivity of different sites on the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Pyrimidine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjournalwjbphs.com QSAR models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogues. researchpublish.comresearchgate.netresearchgate.net

In the context of this compound, a QSAR study would involve a dataset of pyrimidine derivatives with known biological activities. researchpublish.com Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net A well-validated QSAR model can then be used to predict the activity of new, untested pyrimidine analogues, thereby prioritizing the synthesis of the most promising candidates. researchpublish.com

Table 5: Example of a QSAR Model for a Series of Pyrimidine Analogues

Descriptor Coefficient Statistical Significance (p-value)
LogP 0.5 < 0.01
Molecular Weight -0.1 0.05
Dipole Moment 0.2 < 0.01
Model Statistics
0.85

Note: This table represents a hypothetical QSAR model to illustrate the relationship between molecular descriptors and biological activity.

Applications of 2 Isopropyl 4 Methylpyrimidine in Chemical Synthesis and Materials Science

Role as a Synthetic Precursor for Complex Organic Molecules

The chemical reactivity of the 2-isopropyl-4-methylpyrimidine core makes it a valuable starting material for the synthesis of more complex molecules, particularly those with potential biological activity. Researchers have leveraged this scaffold to develop novel derivatives with applications in agrochemical and pharmaceutical research. mdpi.comresearchgate.net

One key transformation involves using 2-isopropyl-6-hydroxy-4-methylpyrimidine as a nucleophile to build larger molecular frameworks. For instance, it can be reacted with various electrophiles to introduce new functional groups and create libraries of compounds for biological screening. A notable application is in the synthesis of potential fungicides. By reacting the hydroxyl group of the pyrimidine (B1678525), new ether linkages can be formed, connecting the pyrimidine core to other heterocyclic systems known to possess antifungal properties, such as pyridines and thiazoles. mdpi.com

The synthesis process often begins with the chlorination of the hydroxyl group, followed by a substitution reaction. For example, reacting 6-hydroxy-2-isopropyl-4-methylpyrimidine with phosphorus oxychloride (POCl₃) yields the intermediate 4-chloro-2-isopropyl-6-methylpyrimidine (B46638). mdpi.com This chlorinated intermediate is then readily substituted by various amines or alcohols to produce a diverse range of derivatives. mdpi.com

Table 1: Synthesis of Novel Pyrimidine Derivatives

Starting Material Reagent(s) Product Potential Application
6-hydroxy-2-isopropyl-4-methylpyrimidine 1. POCl₃ 2. Aniline 2-Isopropyl-6-methyl-N-phenylpyrimidin-4-amine Fungicide
6-hydroxy-2-isopropyl-4-methylpyrimidine 2-chloro-5-(chloromethyl)pyridine, NaH, TBAB 4-[(6-Chloropyridin-3-yl)methoxy]-2-isopropyl-6-methylpyrimidine Fungicide

Source: Adapted from Sun et al., 2011. mdpi.com

These synthetic strategies demonstrate the utility of this compound as a versatile platform for generating novel and structurally diverse organic molecules.

Utilization in Ligand Design for Coordination Chemistry

The nitrogen atoms within the pyrimidine ring, along with potential coordinating groups attached to it, make pyrimidine derivatives excellent candidates for ligands in coordination chemistry. These ligands can bind to metal ions to form metal-organic frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis. acs.orgmdpi.com

While research on this compound itself is specific, its structural motifs are relevant. A closely related derivative, 2-isopropyl-6-methylpyrimidine-4-thiol (B3023043), highlights this potential. The thiol group provides an additional coordination site, enabling the molecule to act as a ligand for creating advanced materials. vulcanchem.com Derivatives of this thiol compound have been successfully used as ligands to construct luminescent MOFs. vulcanchem.com For example, coordination with europium(III) ions results in the formation of red-emitting complexes that exhibit quantum efficiencies as high as 42%. vulcanchem.com The pyrimidine core provides a rigid and predictable framework, while the substituents influence the electronic properties and steric environment of the resulting metal complex.

The fundamental structure of this compound, with its available nitrogen lone pairs, allows it to serve as a building block for more complex, multi-dentate ligands designed to coordinate with various metal centers. The synthesis of such ligands often involves functionalizing the pyrimidine ring to introduce specific binding sites tailored for desired metal ions and coordination geometries. researchgate.net

Integration into Polymer and Supramolecular Architectures

The ability of molecules to self-assemble through non-covalent interactions is the foundation of supramolecular chemistry. The structure of this compound and its tautomers contains hydrogen bond donors (N-H) and acceptors (N, C=O), which facilitate the formation of ordered supramolecular structures. In its crystalline state, the tautomer 2-isopropyl-6-methylpyrimidin-4(3H)-one forms dimers through intermolecular N-H···O hydrogen bonds. nih.gov These dimers then stack upon one another, demonstrating a simple form of supramolecular assembly. nih.gov

This inherent capacity for self-assembly can be exploited to build more complex architectures. Furthermore, derivatives of the core compound can be integrated into larger polymeric structures. The thiol derivative, 2-isopropyl-6-methylpyrimidine-4-thiol, has been identified as a potential monomer for the synthesis of conductive polymers. vulcanchem.com By polymerizing such monomers, the electronic properties of the pyrimidine ring can be harnessed to create materials with tailored conductivity, potentially for use in electronic devices. The integration of the pyrimidine unit into a polymer backbone can impart specific thermal, mechanical, and electronic properties to the resulting material.

Applications in Specialty Chemical Production

A specialty chemical is a product valued for its function rather than its composition. This compound is a key precursor in the production of several such chemicals, most notably in the agrochemical sector. Its primary industrial application is in the synthesis of the organophosphate insecticide Diazinon (B1670403), a widely used crop protection agent. google.comnih.gov

Beyond this large-scale application, the compound is a building block for other specialty chemicals. As detailed previously, it is used to synthesize novel compounds with potential fungicidal activity. mdpi.comresearchgate.netnih.gov The development of new, effective fungicides is critical for agriculture to combat crop diseases and prevent resistance to existing treatments. nih.gov

Furthermore, derivatives of the pyrimidine core are used to create specialty materials with unique physical properties. The use of 2-isopropyl-6-methylpyrimidine-4-thiol derivatives in creating luminescent metal-organic frameworks and as monomers for conductive polymers are examples of its role in producing advanced materials for specialized applications in optics and electronics. vulcanchem.com

Role as a Building Block in Agrochemical Synthesis (e.g., as a precursor to Diazinon)

The most significant and well-documented application of this compound is its role as a key intermediate in the synthesis of the organophosphate insecticide Diazinon (O,O-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate). nih.gov The pyrimidine moiety is the core of the Diazinon molecule.

The industrial synthesis involves a multi-step process where isobutyramidine is reacted with an acetoacetic ester (like methyl acetoacetate) to form 2-isopropyl-4-methyl-6-hydroxypyrimidine. google.comgoogle.com This intermediate, which is the tautomeric form of the subject compound, is then phosphorylated to yield the final active ingredient. Specifically, the hydroxyl group of the pyrimidine is reacted with O,O-diethyl phosphorochloridothioate to form the thiophosphate ester bond, completing the synthesis of Diazinon.

Table 2: Simplified Synthesis Pathway of Diazinon

Step Reactant 1 Reactant 2 Key Intermediate/Product
1. Cyclization Amidine (e.g., Isobutyramidine hydrochloride) Methyl acetoacetate (B1235776) 2-isopropyl-4-methyl-6-hydroxypyrimidine

Source: Adapted from U.S. Patent 4,496,728 and U.S. Patent 5,519,140. google.comgoogle.com

This synthesis pathway underscores the critical importance of this compound as a foundational building block in the large-scale production of one of the world's significant agrochemicals.

Environmental Chemistry and Degradation Pathways of 2 Isopropyl 4 Methylpyrimidine

Abiotic Degradation Mechanisms

Abiotic degradation processes, including hydrolysis and photodegradation, play a crucial role in the transformation of 2-Isopropyl-4-methylpyrimidine in the environment. These chemical reactions are influenced by factors such as pH, temperature, and the presence of light.

The formation of this compound is a key step in the hydrolysis of diazinon (B1670403). The ester bond in diazinon is susceptible to cleavage, yielding 2-isopropyl-4-methyl-6-hydroxypyrimidine and diethyl thiophosphoric acid. inchem.orgresearchgate.net This pyrimidine (B1678525) derivative exists in tautomeric equilibrium with this compound. The kinetics of this hydrolysis are temperature-dependent. nih.gov While specific kinetic data for the hydrolysis of isolated this compound is not extensively documented, studies on diazinon hydrolysis provide valuable insights into its formation rate. For instance, acid hydrolysis of diazinon formulations has been investigated as a disposal method, with the rate of hydrolysis being predictable at various temperatures. nih.gov The primary product of diazinon hydrolysis is often referred to as oxypyrimidine, which is more mobile in the environment than the parent compound. se.org.pk

Hydrolysis of Diazinon to this compound

Reactant Condition Primary Products
Diazinon Acid Hydrolysis 2-isopropyl-4-methyl-6-hydroxypyrimidine, Diethyl thiophosphoric acid

Photodegradation, or the breakdown of compounds by light, is another significant abiotic pathway for the transformation of pyrimidine derivatives in the aquatic environment. Studies on the photodegradation of diazinon have shown that 2-isopropyl-6-methyl-pyrimidin-4-ol (a tautomer of this compound) is a major degradation product. nih.govresearchgate.net The process can be influenced by the type of UV light and the presence of other chemical species. For example, both low-pressure and medium-pressure UV lamps can induce the degradation of diazinon, following pseudo-first-order reaction kinetics. nih.gov The quantum yield, a measure of the efficiency of a photochemical process, has been determined for diazinon degradation under different UV sources. nih.gov

In addition to direct photolysis, photocatalytic degradation using nanoparticles such as titanium dioxide (TiO2) has been shown to be effective in breaking down diazinon and its by-products. primescholars.comnih.gov These advanced oxidation processes can lead to the formation of various intermediates, including 2-isopropyl-6-methyl-pyrimidin-4-ol and diazoxon. primescholars.com The efficiency of photocatalytic degradation can be optimized by adjusting parameters such as pH, catalyst concentration, and irradiation time. primescholars.commdpi.com

Photodegradation of Diazinon

Method Key Findings Major Degradation Product
UV Photolysis Pseudo-first-order kinetics 2-isopropyl-6-methyl-pyrimidin-4-ol
Photocatalysis (nano-TiO2) Effective removal and mineralization 2-isopropyl-6-methyl-pyrimidin-4-ol, Diazoxon, Hydroxydiazinon

Biotic Transformation and Microbial Metabolism

The transformation of this compound in the environment is significantly mediated by microorganisms. Both in soil and aquatic systems, as well as within larger organisms, this compound is a key metabolite in the biodegradation of diazinon.

A diverse range of soil microorganisms, including bacteria and fungi, are capable of degrading diazinon, leading to the formation of this compound. frontiersin.orgbbrc.innih.gov Bacterial genera such as Pseudomonas, Bacillus, Ochrobactrum, and Stenotrophomonas, as well as fungal genera like Aspergillus and Saccharomyces cerevisiae, have been identified as effective degraders. se.org.pkfrontiersin.org The rate of degradation can be influenced by environmental factors and the presence of other carbon sources. bbrc.in For instance, some bacterial strains can utilize diazinon as a sole carbon and energy source. bbrc.in

Studies have shown that the half-life of diazinon in soil can be significantly reduced in the presence of specific bacterial strains. For example, strains of Pseudomonas aeruginosa, Bacillus amyloliquefaciens, Bacillus pseudomycoides, and Bacillus licheniformis have been shown to effectively degrade diazinon, with 2-isopropyl-4-methyl-6-hydroxypyrimidine being the identified degradation product. se.org.pk Similarly, mixed cultures of Streptomyces have demonstrated the ability to hydrolyze diazinon to 2-isopropyl-6-methyl-4-pyrimidinol, with the rate of degradation being influenced by factors such as glucose availability and pH. conicet.gov.arresearchgate.net The development of microbial populations capable of catabolizing diazinon can be enhanced through repeated exposure to the pesticide. rsc.org

Microorganisms Involved in Diazinon Degradation

Microorganism Type Genera/Species Key Findings
Bacteria Pseudomonas, Bacillus, Ochrobactrum, Stenotrophomonas, Streptomyces Efficient degradation of diazinon to 2-isopropyl-4-methyl-6-hydroxypyrimidine.
Fungi Aspergillus, Saccharomyces cerevisiae Capable of utilizing diazinon as a carbon source.

In various organisms, from insects to mammals and fish, diazinon undergoes metabolic transformation, leading to the formation of this compound. The primary metabolic pathway involves the hydrolysis of the ester bond of diazinon, a reaction often catalyzed by enzymes such as cytochrome P450. inchem.orgnih.gov This process detoxifies the parent compound, as the resulting pyrimidine metabolite has significantly lower acute toxicity. inchem.org

In animals, after oral administration, diazinon is degraded, and its metabolites are excreted. inchem.org The main degradative mechanisms are the hydrolysis of the ester bond and oxidation of the isopropyl side chain. inchem.org The resulting 2-isopropyl-4-methyl-6-hydroxypyrimidine can be further metabolized. In some cases, diazinon can be first oxidized to its more toxic analogue, diazoxon, which is then hydrolyzed to the pyrimidine derivative. researchgate.net The metabolic fate of diazinon and the formation of this compound have been studied in various species, including coho salmon and catfish, where exposure to diazinon can lead to a range of physiological effects. mdpi.comnoaa.gov

Environmental Monitoring Methodologies for Pyrimidine Metabolites

The detection and quantification of this compound and other pyrimidine metabolites in environmental samples are crucial for assessing the extent of diazinon contamination and its degradation. A variety of analytical methods have been developed for this purpose, primarily relying on chromatographic techniques. ut.ac.irnih.govnih.gov

Sample preparation is a critical step and often involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analytes from complex matrices such as soil and water. ut.ac.irnih.gov For the determination of diazinon and its transformation products in soil, methods involving extraction with acetonitrile (B52724) and water followed by analysis using high-performance liquid chromatography (HPLC) with UV detection have been developed. epa.gov

Gas chromatography (GC) coupled with various detectors, such as a nitrogen-phosphorus detector (NPD), flame photometric detector (FPD), or mass spectrometry (MS), is widely used for the analysis of diazinon and its metabolites. nih.govnih.gov Liquid chromatography, particularly HPLC and liquid chromatography-tandem mass spectrometry (LC-MS/MS), also offers high sensitivity and selectivity for the determination of these compounds in biological and environmental samples. cdc.gov

Analytical Methods for Diazinon and its Metabolites

Analytical Technique Sample Matrix Sample Preparation Detection Limit
GC/MS Air, Water Solid-Phase Extraction (SPE), Liquid-Liquid Extraction 55 ng/m³ (air)
GC/NPD Water Methylene Chloride Extraction 0.13 µg/L
HPLC/UV Water, Soil SPE, Direct Injection, Acetonitrile/Water Extraction 0.03–0.06 µg/L (water)
GC/FPD Air, Biological Tissues Adsorbent Tube, Sweep Co-distillation 0.0004 mg/m³ (air)
LC-MS/MS Human Urine Not specified Not specified

Ecological Fate and Transport in Various Environmental Compartments

This compound, also known as 2-isopropyl-6-methyl-4-hydroxypyrimidine (IMHP), is primarily introduced into the environment as a degradation product of the organophosphate insecticide diazinon. cdc.gov Its ecological fate and transport are governed by a combination of its physical and chemical properties and the environmental conditions of the receiving compartments, including soil, water, and air. Notably, it is recognized as a principal and persistent degradate of diazinon in both soil and aquatic environments. cdc.gov

Physicochemical Properties Influencing Environmental Fate

PropertyValueImplication for Environmental Fate and Transport
Molecular Formula C₈H₁₂N₂OProvides the elemental composition of the molecule.
Molar Mass 152.19 g/mol Influences diffusion and transport rates.
Vapor Pressure 0.0655 mmHg at 25°C echemi.comA low vapor pressure suggests that volatilization from moist soil or water surfaces is not a primary dissipation pathway.
Octanol-Water Partition Coefficient (XLogP3) 0.50 echemi.comThis estimated value indicates a relatively low potential for bioaccumulation in the fatty tissues of organisms. It suggests a preference for remaining in the aqueous phase rather than partitioning to organic matter.
Melting Point 170-175 °C -
Boiling Point 244.3-274.67 °C (estimated) -

Data sourced from multiple chemical databases. It is important to note that some of these values are estimates and may not have been experimentally verified.

Transport and Behavior in Soil

Research has indicated that greater amounts of this hydrolysis product are recovered from sterilized (fumigated) soil compared to non-sterilized soil, suggesting that microbial activity plays a role in its further degradation, albeit at a slow rate, contributing to its persistence. nih.gov

Transport and Behavior in Water

This compound is a significant degradate found in water bodies contaminated with diazinon. cdc.gov Its transport in aquatic systems is governed by water flow and its partitioning between the water column and sediment. Given its estimated low octanol-water partition coefficient, the compound is expected to predominantly reside in the water column rather than sorbing to sediment. echemi.com

The persistence of this compound in water is a key factor in its potential for long-range transport in riverine and estuarine systems. While specific half-life data in aquatic environments are scarce, it is generally considered to be a persistent metabolite. nih.gov

Transport and Behavior in Air

The low vapor pressure of this compound suggests that its potential for volatilization from soil and water surfaces is limited. echemi.com Therefore, long-range atmospheric transport of this specific compound is not considered a major environmental pathway. However, its parent compound, diazinon, can volatilize and be transported in the atmosphere, undergoing degradation to form various products, including potentially this compound, which could then be subject to atmospheric deposition. cdc.gov The atmospheric half-life of diazinon due to reaction with hydroxyl radicals is estimated to be approximately 4 hours, indicating that its degradation products could be formed relatively close to the source of emission. cdc.gov

Advanced Analytical Methodologies for 2 Isopropyl 4 Methylpyrimidine and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 2-isopropyl-4-methylpyrimidine, providing the necessary separation from parent compounds and other metabolites or matrix interferences. The choice between liquid and gas chromatography is typically dictated by the analyte's physicochemical properties and the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of pyrimidine (B1678525) derivatives due to its versatility in handling polar and non-volatile compounds. researchgate.net Reversed-phase HPLC is the most common modality, utilizing a non-polar stationary phase (typically C8 or C18) and a polar mobile phase. researchgate.net

A key advantage of HPLC is its ability to analyze samples with minimal cleanup and without the need for derivatization. For the separation of this compound (as IMP) from its parent compound diazinon (B1670403) and other metabolites, gradient elution is often employed. This involves changing the composition of the mobile phase during the analysis, typically by increasing the proportion of an organic solvent like acetonitrile (B52724) in an aqueous buffer. oup.comresearchgate.net This allows for the effective elution of compounds with a wide range of polarities. oup.comresearchgate.net UV detection is frequently used, with wavelengths programmed between 247 and 280 nm to monitor the different compounds as they elute from the column. oup.comresearchgate.netnih.gov

Table 1: Examples of HPLC Methods for the Analysis of Diazinon and its Metabolites

Parameter Method 1 Method 2
Column Reversed-phase µBondapak C18 (10 µm, 3.9 × 300 mm) oup.com C18 Eclipse Plus (100 × 4.6 mm, 3.5 µm) nih.gov
Mobile Phase Gradient of 1% to 80% acetonitrile in water (pH 3.0) oup.com Isocratic acetonitrile-water (70:30, v/v) nih.gov
Flow Rate 1.0 to 1.5 mL/min oup.com 1.5 mL/min nih.gov
Detection Programmed UV (254 to 280 nm) oup.com UV at 247 nm nih.gov
Application Determination in rat plasma and urine oup.com Determination in bulk form and environmental samples nih.gov
Detection Limit 50–150 ng/mL oup.com Not specified

Gas Chromatography (GC)

Gas Chromatography (GC) is a principal method for the detection of diazinon and its metabolites, particularly in environmental and biological samples. nih.govcdc.gov It is highly suitable for volatile and thermally stable compounds. While the parent compound, diazinon, is readily analyzed by GC, its more polar metabolite, this compound, may require a derivatization step to increase its volatility and improve its chromatographic behavior. nih.gov

Sample preparation for GC analysis often involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes from the sample matrix. nih.govcdc.gov A variety of sensitive and selective detectors can be coupled with GC, including the flame photometric detector (FPD), nitrogen-phosphorus detector (NPD), and electron capture detector (ECD), which are particularly useful for organophosphate pesticide analysis. nih.govcdc.gov

Table 2: GC Detectors and Applications for Diazinon Metabolite Analysis

Detector Selectivity Typical Application Reference
Flame Photometric Detector (FPD) Sensitive to phosphorus and sulfur Analysis of parent diazinon and sulfur-containing metabolites nih.govcdc.gov
Nitrogen-Phosphorus Detector (NPD) Highly sensitive to nitrogen and phosphorus Analysis of this compound and parent diazinon nih.govepa.gov
Electron Capture Detector (ECD) Sensitive to electronegative compounds Less common for this specific metabolite, more for halogenated pesticides nih.govcdc.gov
Mass Spectrometry (MS) Universal, provides structural information Definitive identification and quantification nih.govcdc.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. austinpublishinggroup.comresearchgate.net This technology operates at higher pressures than conventional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis. austinpublishinggroup.comresearchgate.netjopir.in A single UPLC analysis can be completed in a fraction of the time required for an HPLC run, often in under 10 minutes, without compromising separation quality. austinpublishinggroup.comnih.gov

For the analysis of this compound and other pyrimidine derivatives, UPLC offers enhanced peak capacity and sensitivity, which is particularly advantageous for complex biological samples where numerous metabolites may be present. jopir.innih.gov The increased efficiency allows for better separation of closely related isomers and metabolites. jopir.in UPLC is almost invariably paired with mass spectrometry to leverage its full potential for high-throughput metabolomics and quantitative bioanalysis. researchgate.netnih.govcreative-proteomics.com

Table 3: Comparison of HPLC and UPLC for Metabolite Analysis

Feature High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3–10 µm libretexts.org < 2 µm austinpublishinggroup.com
Operating Pressure Lower (e.g., up to 6,000 psi) Higher (e.g., up to 15,000 psi) researchgate.net
Analysis Time Longer (e.g., 15-30 min) oup.com Shorter (e.g., < 10 min) nih.gov
Resolution Good Excellent austinpublishinggroup.com
Sensitivity Good Higher austinpublishinggroup.com
Solvent Consumption Higher Lower austinpublishinggroup.com

Hyphenated Mass Spectrometry Techniques

Hyphenated techniques, which couple a separation method with a detection method, are essential for the unambiguous identification and precise quantification of analytes. The coupling of chromatography with mass spectrometry provides a powerful tool for analyzing this compound.

GC-MS for Volatile and Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is considered a gold standard for the confirmation of volatile and semi-volatile organic compounds. nih.gov It combines the superior separation capabilities of GC with the highly specific and sensitive detection provided by MS. shu.edu For the analysis of this compound, GC-MS can provide definitive identification based on both the retention time of the compound and its unique mass spectrum generated upon electron impact (EI) ionization. nih.govnih.gov

In many GC-MS applications, the mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. nih.gov This involves monitoring only a few characteristic ions for the compound of interest rather than scanning the entire mass range. For even greater specificity, particularly in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. nih.govshu.edu This technique involves selecting a specific precursor ion, fragmenting it, and then detecting a specific product ion, significantly reducing background noise and matrix interference. nih.gov

Table 4: GC-MS Parameters for Diazinon Metabolite Analysis

Parameter Typical Setting Purpose Reference(s)
Column HP-5ms (or equivalent) Separation of analytes nih.gov
Carrier Gas Helium Mobile phase for carrying analytes through the column nih.gov
Ionization Mode Electron Impact (EI) at 70 eV Fragmentation of analytes to produce a characteristic mass spectrum nih.govnih.gov
Mass Analyzer Quadrupole, Triple Quadrupole (QqQ), Ion Trap Separation of ions based on their mass-to-charge ratio nih.govnih.gov
Ion Source Temp. ~230-250°C Ensures volatilization and ionization of the sample nih.govnih.gov
Detection Mode Full Scan, Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) Data acquisition mode for identification and quantification nih.govnih.gov

HPLC-MS/MS for Polar and Non-Volatile Species

For polar, non-volatile, and thermally labile compounds like this compound and its further metabolites, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS or HPLC-MS/MS) is the technique of choice. researchgate.netnih.gov This approach is highly sensitive and selective, making it ideal for trace-level quantification in challenging matrices without the need for derivatization. nih.govlcms.cz

The most common ionization source used is electrospray ionization (ESI), which can be operated in either positive or negative ion mode to generate protonated molecules [M+H]+ or deprotonated molecules [M-H]-, respectively. researchgate.netresearchgate.net A triple quadrupole (QqQ) mass spectrometer is frequently used as the analyzer, operating in multiple reaction monitoring (MRM) mode. nih.govlcms.cz This involves selecting the precursor ion in the first quadrupole, inducing fragmentation in the second quadrupole (collision cell), and monitoring a specific product ion in the third quadrupole. The specificity of this process allows for extremely low detection limits. lcms.cz More advanced high-resolution mass spectrometers, such as time-of-flight (TOF) and Orbitrap instruments, can also be coupled with LC to provide accurate mass measurements, which aids in the elucidation of unknown metabolites. researchgate.netresearchgate.net

Table 5: LC-MS/MS for the Analysis of 2-Isopropyl-6-methyl-4-pyrimidinol

Parameter Setting Example Reference
Chromatography Reversed-phase LC or HILIC researchgate.netnih.gov
Ionization Source Electrospray Ionization (ESI), Positive Mode researchgate.net
Precursor Ion [M+H]+ m/z 153.1 massbank.eu
Mass Analyzer Triple Quadrupole (QqQ), Ion Trap (IT), Time-of-Flight (TOF) researchgate.netnih.govresearchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.net
Application Elucidation and confirmation of diazinon metabolites in rice plants researchgate.net

Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis Spectrophotometry)

UV-Visible (UV-Vis) spectrophotometry is a versatile analytical technique used for the quantitative determination of substances. The method is based on the principle that many chemical compounds absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. According to the Beer-Lambert law, the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship forms the basis for quantitative analysis.

For pyrimidine derivatives, the presence of the heterocyclic aromatic ring system with nitrogen atoms and potential substituents gives rise to characteristic UV absorption spectra, typically resulting from n→π* and π→π* electronic transitions. These distinct absorption bands allow for their quantification.

In the analysis of metabolites related to this compound, such as its tautomer 2-isopropyl-6-methyl-4-pyrimidinol (also known as 2-isopropyl-4-methyl-6-hydroxypyrimidine), UV spectrophotometry has been successfully applied. Research has demonstrated that after a purification step, such as sublimation, this metabolite can be accurately quantified. nih.gov For instance, a study involving the analysis of 2-isopropyl-6-methyl-4-pyrimidinol reported a high recovery rate, indicating the method's accuracy. nih.gov

The development of a quantitative spectrophotometric method generally requires validation to ensure its reliability, accuracy, and precision. elsevierpure.comindexcopernicus.com Key validation parameters include linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). elsevierpure.com

The table below summarizes findings from a study utilizing UV spectrophotometry for the analysis of a key metabolite of this compound.

ParameterMethodAnalytePurification StepSample SizeRecovery RateSource
Quantitative AnalysisUV Spectrophotometry2-Isopropyl-6-methyl-4-pyrimidinolSublimation (115°C for 10 min)≥ 100 µg99.25% nih.gov

Advanced Sample Preparation Techniques for Complex Matrices

The accurate analysis of this compound and its metabolites from complex matrices such as environmental (soil, water) or biological (urine, plasma) samples is critically dependent on the sample preparation stage. organomation.comamericanlaboratory.com This step is essential to remove interfering substances, concentrate the analyte of interest, and make the sample compatible with the analytical instrument. organomation.comretsch.com Various advanced techniques are employed to handle the complexity of these matrices.

Liquid-Liquid Extraction (LLE): A conventional method, LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic solvent. organomation.comphenomenex.com While widely used, it can be time-consuming and may require large volumes of potentially hazardous organic solvents. americanlaboratory.com

Solid-Phase Extraction (SPE): SPE has become a more popular alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. organomation.comamericanlaboratory.com In SPE, a liquid sample is passed through a solid adsorbent (the stationary phase), which retains the analyte. phenomenex.com Interfering components are washed away, and the analyte is then eluted with a small volume of a suitable solvent. phenomenex.com The choice of sorbent (e.g., nonpolar, polar, ion-exchange) is crucial for achieving high selectivity. americanlaboratory.com For highly specific applications, Molecularly Imprinted Polymers (MIPs) can be used as SPE sorbents to provide selective recognition of a target analyte's structure, leading to cleaner extracts. americanlaboratory.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is particularly favored in fields like food and environmental analysis. phenomenex.com It streamlines sample preparation into a two-step process: an initial extraction with a solvent (commonly acetonitrile) and partitioning salts, followed by a dispersive SPE (d-SPE) cleanup step to remove interferences like lipids and pigments. phenomenex.com Its simplicity, speed, and cost-effectiveness make it ideal for high-throughput laboratories. phenomenex.com

Other Techniques:

Homogenization and Grinding: For solid samples like soil or food products, reducing the particle size through grinding or homogenization is a critical first step to ensure the sample is uniform and the analyte is accessible for extraction. retsch.comphenomenex.com

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction of target compounds from the matrix. phenomenex.com

The following table provides a comparison of common sample preparation techniques applicable to the analysis of compounds in complex matrices.

TechniquePrincipleAdvantagesCommon Applications/MatricesSource
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases based on solubility.Simple, well-established.Liquid samples (e.g., water, urine). organomation.comamericanlaboratory.comphenomenex.com
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the sample matrix passes through; analyte is then eluted.High recovery, reduced solvent use, can be automated, high selectivity.Water samples, biological fluids, food extracts. americanlaboratory.comretsch.comphenomenex.com
QuEChERS Acetonitrile extraction followed by salting out and dispersive SPE cleanup.Fast, simple, low solvent usage, cost-effective, high throughput.Fruits, vegetables, and other food products. phenomenex.com
Homogenization/Grinding Mechanical reduction of particle size to create a uniform sample.Ensures sample is representative, improves extraction efficiency.Solid samples (e.g., soil, food, tissue). retsch.comphenomenex.com

Future Research Directions and Perspectives for 2 Isopropyl 4 Methylpyrimidine Research

Exploration of Novel Synthetic Routes and Sustainable Production

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 2-isopropyl-4-methylpyrimidine, future research will likely focus on "green chemistry" approaches to its synthesis and the synthesis of its derivatives. creative-proteomics.comumich.eduwikipedia.orgmdpi.comnih.gov This includes the use of safer solvents, renewable starting materials, and catalytic reactions that minimize waste.

Key areas for exploration include:

Multicomponent Reactions: Designing one-pot syntheses where three or more reactants combine to form this compound or its derivatives can significantly improve efficiency and reduce waste. creative-proteomics.comumich.edumdpi.comnih.gov

Catalysis: The development of novel catalysts, including biocatalysts and nanocatalysts, could lead to milder reaction conditions, higher yields, and improved selectivity.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control for the production of pyrimidine (B1678525) derivatives. A patented method for the continuous production of the related 2-isopropyl-4-methyl-6-hydroxypyrimidine highlights the potential of such approaches. nih.govgoogle.comgoogle.com

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and contribute to more energy-efficient synthetic protocols. creative-proteomics.comnih.gov

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Pyrimidines

FeatureConventional SynthesisSustainable Synthesis
Solvents Often uses hazardous organic solventsEmploys green solvents (e.g., water, ionic liquids) or solvent-free conditions
Catalysts May use stoichiometric and toxic reagentsUtilizes recyclable and non-toxic catalysts
Energy Often requires high temperatures and long reaction timesCan be more energy-efficient (e.g., microwave synthesis)
Waste Generates significant byproducts and wasteAims for high atom economy and minimal waste
Efficiency Can involve multiple steps with purification at each stageFavors one-pot, multicomponent reactions for higher efficiency

Deeper Mechanistic Understanding of Chemical and Biological Transformations

A thorough understanding of the reaction mechanisms and metabolic pathways of this compound is crucial for its application. Future research should delve into:

Reaction Kinetics and Thermodynamics: Detailed studies on the kinetics and thermodynamics of reactions involving the pyrimidine ring will enable better control over synthetic transformations.

Metabolic Pathways: Investigating the biotransformation of this compound in various organisms and environmental systems is essential, particularly for agrochemical applications. The metabolism of pyrimidines, in general, involves ring cleavage and subsequent breakdown into smaller molecules. creative-proteomics.com Understanding these pathways for the target compound is a key research area.

Photodegradation: Given that many agrochemicals are exposed to sunlight, studying the photolytic decomposition of this compound is important for assessing its environmental fate. wikipedia.org

Ring Opening and Contraction: Research into unusual metabolic pathways, such as the ring opening and contraction observed in some aryl-pyrimidine compounds, could reveal novel chemical transformations and metabolites of this compound. nih.gov

Design of Next-Generation Pyrimidine-Based Scaffolds

The this compound core serves as an excellent starting point for the design of novel molecules with tailored properties. Future design strategies will likely involve:

Skeletal Editing: Recent advances in "skeletal editing" allow for the precise modification of heterocyclic cores. mdpi.comresearchgate.net Applying these techniques to this compound could generate a diverse range of novel scaffolds by altering the ring structure itself, for instance, by transforming the pyrimidine into other heterocycles. This approach offers a powerful tool for scaffold hopping in drug discovery and materials science. mdpi.comresearchgate.netnih.gov

Fragment-Based Design: Utilizing the this compound moiety as a core fragment, new bioactive compounds can be designed by adding other functional groups to interact with specific biological targets. nih.gov

Bioisosteric Replacement: The pyrimidine ring can act as a bioisostere for other aromatic systems, such as the phenyl group. nih.gov Exploring such replacements in known bioactive molecules with the this compound scaffold could lead to compounds with improved properties.

Advanced Applications in Interdisciplinary Fields (excluding human clinical applications)

The unique electronic and structural features of the pyrimidine ring open up possibilities for applications beyond traditional fields. Future research could explore:

Agrochemicals: The pyrimidine core is present in many commercial herbicides and fungicides. pnas.org 2-isopropyl-4-methyl-6-hydroxypyrimidine is a known intermediate in the manufacture of the insecticide Diazinon (B1670403)®. google.comgoogle.comnih.gov Future research could focus on developing new derivatives of this compound as more selective and environmentally friendly pesticides. nih.gov The disruption of pyrimidine biosynthesis is a validated mode of action for herbicides, presenting an opportunity for designing novel agrochemicals based on this scaffold. pnas.org

Functional Materials: Pyrimidine-containing compounds have potential applications in materials science, for example, as organic semiconductors or components of supramolecular structures. mdpi.com The this compound unit could be incorporated as a building block into polymers or metal-organic frameworks to create materials with novel electronic, optical, or porous properties. google.com

Veterinary Medicine: The development of new anti-parasitic or anti-infective agents for animal health is another promising area of research for novel pyrimidine derivatives.

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research. For this compound, these computational tools can be applied to:

Retrosynthesis and Synthesis Planning: AI-powered tools can predict novel and efficient synthetic routes for this compound and its derivatives, accelerating the discovery of new compounds. nih.govchemrxiv.orgacs.orgkyoto-u.ac.jparxiv.org

Prediction of Properties and Bioactivity: Machine learning models can be trained to predict the physicochemical properties, reactivity, and biological activity of virtual libraries of this compound derivatives. nih.govstanford.edugithub.complos.orgplos.org This allows for the in silico screening of large numbers of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Reaction Optimization: ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts in the synthesis of pyrimidine-based molecules.

Table 2: Applications of AI and Machine Learning in Pyrimidine Research

Application AreaSpecific TaskPotential Impact
Synthesis Retrosynthesis prediction, reaction outcome predictionFaster and more efficient discovery of synthetic routes
Design Virtual screening, de novo design of moleculesRapid identification of promising new compounds with desired properties
Optimization Optimization of reaction conditionsImproved yields, reduced costs, and less waste in chemical production
Mechanisms Elucidation of reaction mechanismsDeeper understanding of chemical transformations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.